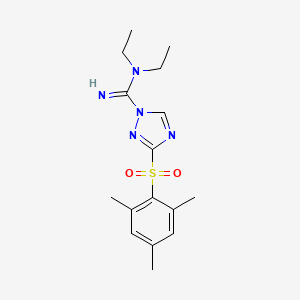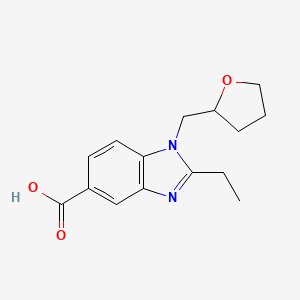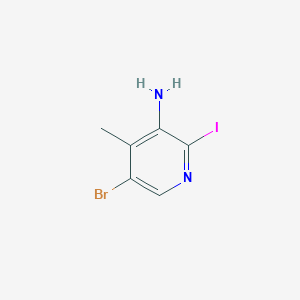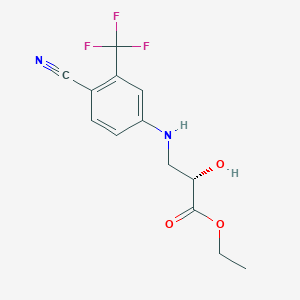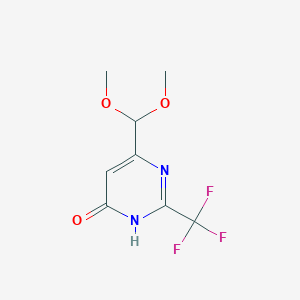
4-Hydroxy-6-dimethoxymethyl-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that features a pyrimidinone core substituted with dimethoxymethyl and trifluoromethyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mecanismo De Acción
The mechanism by which 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone include other trifluoromethyl-substituted pyrimidinones and pyridines. These compounds share the trifluoromethyl group’s influence on their chemical properties but differ in their specific substituents and overall structure.
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9F3N2O3/c1-15-6(16-2)4-3-5(14)13-7(12-4)8(9,10)11/h3,6H,1-2H3,(H,12,13,14) |
Clave InChI |
ZRXSNSIVVTXLFF-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC(=O)NC(=N1)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


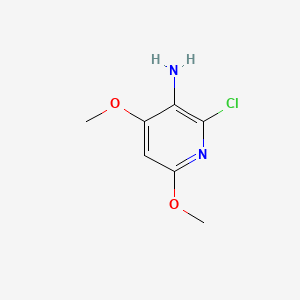
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
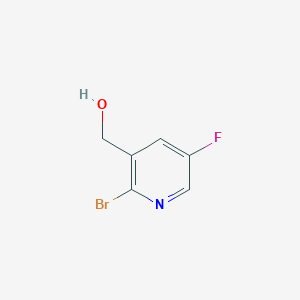

![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
